molecular formula C9H7F3OS B061325 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone CAS No. 166831-65-8

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone

Cat. No. B061325
CAS RN: 166831-65-8
M. Wt: 220.21 g/mol
InChI Key: RNBAEXYXSJBXPN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone (TFME) is a compound belonging to the family of trifluoromethyl ketones. It is a colorless and volatile liquid with a pleasant odor. It is a highly reactive compound and is used in a variety of laboratory experiments and industrial applications. TFME is a versatile compound and has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Fluorescent Chemosensors Development

Compounds like 2,2,2-Trifluoro-1-(2-methylsulfanylphenyl)ethanone can serve as crucial intermediates in the synthesis of fluorescent chemosensors. These sensors are designed for detecting a wide array of analytes including metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The presence of fluorinated groups enhances the sensor's properties, making these compounds valuable in environmental monitoring and analytical chemistry (Roy, 2021).

Organic Synthesis

In the realm of organic synthesis, fluorinated compounds such as trifluoromethanesulfonic acid have been utilized in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bonds formation, and in the synthesis of carbo- and heterocyclic structures. The unique properties of fluorinated reagents, including high protonating power and low nucleophilicity, allow for the generation of cationic species from organic molecules, which can be essential for developing new synthetic pathways (Kazakova & Vasilyev, 2017).

Environmental Biodegradation Studies

Research on the environmental fate of polyfluoroalkyl chemicals, which could include derivatives or related structures of this compound, focuses on their biodegradation. These studies are critical for understanding how such compounds break down in the environment, potentially leading to perfluoroalkyl carboxylic acids and sulfonic acids, and assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).

Activation and Transformation of Fluorinated Compounds

The activation and further transformation of aliphatic fluorides, including those with trifluoromethyl groups, are crucial for synthesizing fluorinated building blocks. Such processes involve various methods including Lewis acid activation, Bronsted superacids, and mediation by transition metals. These transformations are foundational in developing pharmaceuticals and agrochemicals with improved properties due to the incorporation of fluorine atoms (Shen et al., 2015).

Exploring Fluorinated Alternatives

The search for safer fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs) involves studying novel fluorinated compounds. Such research assesses the sources, environmental distribution, and potential health risks of these alternatives. Understanding the environmental behavior and toxicological profile of new fluorinated chemicals, including those related to this compound, is crucial for developing safer industrial and consumer products (Wang et al., 2019).

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBAEXYXSJBXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375263
Record name 2'-Thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166831-65-8
Record name 2'-Thiomethyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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